molecular formula C25H22N4O3 B2836323 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1251598-57-8

1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2836323
CAS No.: 1251598-57-8
M. Wt: 426.476
InChI Key: FMSBFYIPYKREPH-UHFFFAOYSA-N
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Description

1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound that features a pyrrolidinone ring, a benzyl group, an oxadiazole ring, and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate amide precursor under acidic or basic conditions.

    Oxadiazole Ring Formation: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Pyridinone Ring Formation: The final step involves the construction of the pyridinone ring, which can be achieved through various cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl halides, hydrazides, carboxylic acid derivatives

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
  • 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Uniqueness

1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-17-4-8-19(9-5-17)24-26-25(32-27-24)20-10-13-22(30)28(16-20)15-18-6-11-21(12-7-18)29-14-2-3-23(29)31/h4-13,16H,2-3,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSBFYIPYKREPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)N5CCCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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